molecular formula C9H8O4 B093102 Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid CAS No. 15872-28-3

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid

Cat. No. B093102
CAS RN: 15872-28-3
M. Wt: 180.16 g/mol
InChI Key: NRIMHVFWRMABGJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid is a chemical compound that is part of a family of bicyclic structures with carboxylic acid functionalities. These structures are of interest due to their potential applications in materials science and synthetic organic chemistry, as they can serve as building blocks for the synthesis of various complex molecules and polymers .

Synthesis Analysis

The synthesis of compounds related to bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid often involves multi-step reactions. For instance, the synthesis of a rigid non-chiral analogue of 2-aminoadipic acid, which is structurally related, was achieved in six steps from a dibrominated precursor . Similarly, the synthesis of half-esters of bicyclo[2.2.1]heptanedicarboxylic acid was accomplished through enantioselective fission of cyclic anhydrides, followed by several steps including deprotection and crystallization . These methods highlight the complexity and the need for precise control over reaction conditions to obtain the desired bicyclic compounds.

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic acid, a closely related compound, has been elucidated using single-crystal X-ray diffraction techniques. The analysis revealed a monoclinic crystal system with specific bond distances and angles characteristic of the bicyclo[2.2.1]heptene ring system. Hydrogen bonding was observed to form infinite chains, contributing to the stability of the crystal structure .

Chemical Reactions Analysis

Compounds with the bicyclo[2.2.1]heptane framework can undergo various chemical reactions. For example, the amination of a related compound's lithium enolate followed by hydrolysis led to the synthesis of a methionine analogue. This compound's electrochemical oxidation was studied, showing two oxidation waves and the formation of sulfoxides as oxidation products . These reactions demonstrate the reactivity of the bicyclic structure and its potential for chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from bicyclo[2.2.1]heptane structures have been studied, particularly in the context of polyimides. Polyimides synthesized from related dianhydrides showed solubility in polar solvents, transparency, and thermal stability, with glass transition temperatures and weight loss temperatures indicating their potential for high-performance applications . The solubility and thermal properties are crucial for the practical use of these materials in various industries.

Scientific Research Applications

  • NMR Spectroscopy

    • Summary of Application : This compound is used in the study of NMR spectroscopy. The NMR spectroscopic distinction between Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride and the corresponding diacid is clarified .
    • Methods of Application : The X-ray structure of the diacid has been determined and features chains of molecules involving both intra- and inter-molecular hydrogen bonding .
    • Results or Outcomes : Two of the three published sets of 1H and 13C NMR data for Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride have been found to actually be those of the corresponding diacid .
  • Heterocyclic Derivatives

    • Summary of Application : Bicyclo[2.2.1]hepta-2,5-diene is used in the synthesis of new heterocyclic derivatives .
    • Methods of Application : 2-Substituted imidazolidines and hexahydropyrimidines have been obtained by the interaction of ethane-1,2-diamine and propane-1,3-diamine derivatives with 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde .
    • Results or Outcomes : Investigation of their luminescent, photochromic, and sensor properties has shown the possibility of using these compounds as photoswitch pH sensors .
  • Transition Metal-Catalyzed Dimerization of Alkene

    • Summary of Application : Bicyclo[2.2.1]hept-2-ene is a cyclic olefin used in the transition metal-catalyzed dimerization of alkene .
    • Methods of Application : The vinylic polymerization of Bicyclo[2.2.1]hept-2-ene (norbornene) with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) has been reported .
    • Results or Outcomes : The specific results or outcomes of this application were not provided in the search results .
  • Synthesis of Polycyclic Hydrocarbons

    • Summary of Application : Bicyclo[2.2.1]hepta-2,5-diene (norbomadiene, NBD) is a valuable intermediate for the synthesis of various useful organic materials, such as polycyclic hydrocarbons .
    • Methods of Application : Cyclopentadiene, the C 5 fraction obtained from the petrochemical processes, and acetylene are used as raw materials for the production of NBD .
    • Results or Outcomes : The specific results or outcomes of this application were not provided in the search results .
  • Self-Assembly & Contact Printing

    • Summary of Application : Bicyclo[2.2.1]hepta-2,5-diene is used in self-assembly and contact printing .
    • Methods of Application : The specific methods of application were not provided in the search results .
    • Results or Outcomes : The specific results or outcomes of this application were not provided in the search results .
  • Intermediate in Prostaglandin Synthesis

    • Summary of Application : Bicyclo[2.2.1]hepta-2,5-diene is used as an intermediate in prostaglandin synthesis .
    • Methods of Application : The specific methods of application were not provided in the search results .
    • Results or Outcomes : The specific results or outcomes of this application were not provided in the search results .
  • Preparation of Anhydride

    • Summary of Application : Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride is prepared using ethoxy acetylene .
    • Methods of Application : A suspension of diacid 2 (1.0 g, 5.55 mmol) in CH 2Cl 2 (25 cm3) was stirred at 30–35 °C .
    • Results or Outcomes : The specific results or outcomes of this application were not provided in the search results .
  • Intermediate in Prostaglandin Synthesis

    • Summary of Application : Bicyclo[2.2.1]hepta-2,5-diene is used as an intermediate in prostaglandin synthesis .
    • Methods of Application : The specific methods of application were not provided in the search results .
    • Results or Outcomes : The specific results or outcomes of this application were not provided in the search results .

Safety And Hazards

The compound is classified as Aquatic Chronic 3 - Flam. Liq. 2, indicating potential hazards related to flammability and chronic toxicity to aquatic life .

properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIMHVFWRMABGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935971
Record name Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid

CAS RN

15872-28-3
Record name Bicyclo(2.2.1)-2,5-heptadiene-2,3-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-dicarboxylic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56534
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Reactant of Route 6
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid

Citations

For This Compound
30
Citations
JR Edman, HE Simmons - The Journal of Organic Chemistry, 1968 - ACS Publications
diimide method, gave poor yields. Thecrystalline anhydride 3 was obtained in a 70% yield and melts at 88-89. It can be stored under nitrogen at—60 the major monoaddition product. …
Number of citations: 58 pubs.acs.org
RA Aitken, FM Fotherby, AMZ Slawin - Journal of Molecular Structure, 2022 - Elsevier
Two of the three published sets of 1 H and 13 C NMR data for bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic anhydride have been found to actually be those of the corresponding diacid…
Number of citations: 3 www.sciencedirect.com
P Deslongchamps, J Kallos - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
Irradiation of diester I gave the photoisomer II. This quadricyclic compound (II) dimerized on standing. A structure for the dimer is proposed on the basis of its spectral properties. …
Number of citations: 14 cdnsciencepub.com
LL McCoy - Journal of the American Chemical Society, 1967 - ACS Publications
The optimum spacing between carboxyl groups toachieve maximum intramolecular hydrogen bonding in 1, 2-dicarboxylic acids has been examined. Spacing between the carboxyl …
Number of citations: 58 pubs.acs.org
GLJ COMBS - 1984 - elibrary.ru
Some of the factors which govern the stereochemical course of Diels-Alder cycloadditions to norbornene and norbornadiene were investigated. Treatment of bicyclo {2.2. 1} hepta-2, 5-…
Number of citations: 2 elibrary.ru
Y Chen, R Kiattansakul, B Ma… - The Journal of Organic …, 2001 - ACS Publications
The transition-metal-catalyzed [4 + 2 + 2] cycloadditions of norbornadienes, bicyclo[2.2.2]octa-2,5-diene, and benzobarrelene with 1,3-butadienes proceed in excellent yields using …
Number of citations: 52 pubs.acs.org
RF FLAKES JR - 1969 - search.proquest.com
(1-5). Wilcox, Winstein, and McMillan (2) carried out ultraviolet studies on bicyclol2. 2.1] hept-2-ene and bicyclol2. 2. ll-hepta-2, 5-diene.* Calculations of overlap integrals and excitation …
Number of citations: 0 search.proquest.com
A Gomes, AJ Demuner, ES Alvarenga… - Journal of the Brazilian …, 2020 - SciELO Brasil
Nematode is a major problem in agriculture, the effective way to control this pest is through chemical control, but the efficient molecules present in the market have great toxicity to …
Number of citations: 2 www.scielo.br
RDRS Manian, J Jayashankaran, SS Kumar… - Tetrahedron letters, 2006 - Elsevier
A novel entry to dispiropyrrolo-bicyclo[2.2.1]heptanes through sequential 1,3-dipolar and Diels–Alder cycloaddition reactions - ScienceDirect Skip to main contentSkip to article Elsevier …
Number of citations: 32 www.sciencedirect.com
H GILMAN, LA GIST Jr - The Journal of Organic Chemistry, 1957 - ACS Publications
Triphenyl-l-cyclopentadienyltin, diphenyldi-l-cyclopentadienyltin, phenyltri-l-cyclopentadienyltin, and diphenyldi-1-indenyltin were prepared. Cyclopentadienyl derivativesof tin are …
Number of citations: 38 pubs.acs.org

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